(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLMUMETZZNIZ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(CC12CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443860 | |
| Record name | (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144282-37-1 | |
| Record name | Carbamic acid, N-[(7S)-5-(phenylmethyl)-5-azaspiro[2.4]hept-7-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144282-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : RuCl(S)-BINAP achieves enantiomeric excess (ee) values exceeding 95%.
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Solvent System : Isopropanol or toluene at 50–80°C under 50–100 bar H₂ pressure.
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Substrate-to-Catalyst Ratio : 100:1, yielding 85–92% conversion.
Post-hydrogenation, the resulting (S)-alcohol is converted to the amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in ethanol affords the final carbamate.
Spirocyclic Ring Construction via Dihalocarbene Insertion
Formation of the 5-azaspiro[2.4]heptane core is achieved through cyclopropanation of a pyrrolidine derivative. A patented method employs sodium trichloroacetate as a dihalocarbene source under phase-transfer conditions:
Key Steps
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Substrate Preparation : 5-Benzylpyrrolidin-2-one is treated with bromine in dichloromethane.
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Cyclopropanation : Sodium trichloroacetate decomposes at 120°C, generating dichlorocarbene, which inserts into the pyrrolidine ring.
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Workup : The crude product is purified via silica gel chromatography (0–15% ethyl acetate/hexanes), yielding 88% of the spirocyclic intermediate.
This method avoids stoichiometric metal reagents, enhancing scalability.
Reductive Amination and Carbamate Protection
An alternative route involves reductive amination of a spirocyclic ketone with benzylamine:
Procedure
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Imine Formation : 5-Azaspiro[2.4]heptan-7-one reacts with benzylamine in methanol.
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Reduction : Sodium borohydride (NaBH₄) in THF reduces the imine to the amine.
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Boc Protection : Boc₂O and triethylamine in ethanol yield the carbamate with 98.2% efficiency.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Imine | Benzylamine, MeOH | RT, 12 h | 95% |
| Reduction | NaBH₄, THF | 0°C → RT, 2 h | 89% |
| Protection | Boc₂O, Et₃N, EtOH | RT, 12 h | 98.2% |
Resolution of Racemic Mixtures
Early methods suffered from racemic product formation, necessitating chiral resolution:
Enzymatic Resolution
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Substrate : Racemic tert-butyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate.
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Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0).
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Yield : 45% of (S)-enantiomer with >99% ee after recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | ee (%) | Scale-Up Feasibility |
|---|---|---|---|---|
| Noyori Hydrogenation | High stereoselectivity | Requires high-pressure H₂ | 95–98 | Industrial |
| Dihalocarbene Insertion | Metal-free | Harsh conditions (120°C) | N/A | Pilot-scale |
| Reductive Amination | Mild conditions | Moderate ee without catalysis | 53–75 | Laboratory |
Industrial-Scale Process Considerations
The patent US10358417B2 outlines an optimized protocol for kilogram-scale production:
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Hydrogenation : 10 kg ketone, Ru-BINAP (0.1 mol%), 80 bar H₂, 70°C → 92% yield.
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Mitsunobu Reaction : DEAD/PPh₃ in THF, 0°C → 88% yield.
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Boc Protection : Boc₂O in ethanol, 25°C → 98% yield.
This process reduces catalyst loading by 40% compared to earlier methods .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Benzyl halides, alkyl halides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is studied for its potential as a pharmacologically active agent. Its unique structure allows for targeted interactions with specific receptors, making it a candidate for drug development aimed at treating neurological disorders.
Neuroprotection Studies
Research has indicated that this compound exhibits neuroprotective properties. For example, a study evaluated its effects on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results demonstrated significant improvements in cell viability and reductions in apoptosis markers when treated with this compound.
| Treatment | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| Control | 100 | Low |
| tBHP | 30 | High |
| Compound | 75 | Moderate |
This suggests that (S)-tert-butyl derivatives may activate survival pathways, enhancing cell resilience against oxidative damage.
Mechanistic Insights
Further investigations have revealed that this compound activates key signaling pathways such as ERK/MAPK and PI3K/Akt. These pathways are crucial for cell survival and proliferation under stress conditions, indicating the compound's potential in therapeutic applications targeting neurodegenerative diseases.
Chemical Biology
The compound serves as a valuable tool in chemical biology to study biochemical pathways and interactions with biological macromolecules like proteins and nucleic acids. Its ability to modulate receptor activity can provide insights into the mechanisms underlying various physiological processes.
Industrial Applications
In addition to its research applications, this compound is utilized in the synthesis of other complex organic molecules and serves as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems in the brain, making it a potential candidate for treating neurological disorders.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Storage : Sealed, dry conditions at 2–8°C .
- Safety : Hazard statement H302 (harmful if swallowed); precautionary measures include wearing protective gloves (P280) .
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound is compared to analogs with variations in substituents, stereochemistry, and core rings.
Biological Activity
(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is a spiro compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.41 g/mol
- CAS Number : 144282-37-1
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of both benzyl and tert-butyl carbamate groups enhances its interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system. Preliminary research indicates that it may modulate receptor activity, influencing pathways associated with neurological disorders.
Neuroprotective Effects
Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on related spiro compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis induced by agents like tert-butyl hydroperoxide (tBHP) .
Antioxidant Activity
Antioxidant activity is a significant aspect of the biological profile of this compound. The ability to scavenge free radicals and reduce oxidative stress is crucial for therapeutic applications in neurodegenerative diseases. Research has demonstrated that certain spiro compounds can effectively mitigate oxidative damage in cell lines, suggesting a similar potential for (S)-tert-butyl derivatives .
Study 1: Neuroprotection in SH-SY5Y Cells
A study evaluated the protective effects of (S)-tert-butyl derivatives against tBHP-induced cytotoxicity in human neuroblastoma SH-SY5Y cells. The results indicated that treatment with these compounds significantly improved cell viability and reduced markers of apoptosis, such as caspase activation and mitochondrial membrane potential disruption .
| Treatment | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| Control | 100 | Low |
| tBHP | 30 | High |
| Compound X | 75 | Moderate |
Study 2: Mechanistic Insights
Further investigations into the mechanistic pathways revealed that these compounds activate the ERK/MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation under oxidative stress conditions .
Comparison with Similar Compounds
To highlight the uniqueness of this compound, it can be compared with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine | Lacks carbamate group | Limited neuroprotective effects |
| tert-Butyl 5-azaspiro[2.4]heptan-7-yloxycarbonyl | Different substituent pattern | Moderate antioxidant activity |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate, and how is enantiomeric purity ensured?
- Methodological Answer : The compound is synthesized via multi-step reactions involving spirocyclic amine intermediates. Key steps include:
- Spirocycle formation : Cyclopropane ring construction using carbamate-protected amines under controlled conditions .
- Enantioselective synthesis : Chiral resolution or asymmetric catalysis to isolate the (S)-enantiomer. Purity ≥95% is typically achieved via recrystallization or preparative HPLC .
- Protection/deprotection : Use of tert-butyl carbamate (Boc) groups to stabilize reactive intermediates, as seen in analogous syntheses .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR to verify spirocyclic geometry and benzyl/Boc group positioning .
- HPLC-MS : Reverse-phase chromatography coupled with mass spectrometry to assess purity (>95%) and detect trace impurities .
- X-ray crystallography : For absolute configuration confirmation, using programs like SHELXL for refinement .
Q. How does the compound’s stability vary under different storage and reaction conditions?
- Methodological Answer :
- Thermal stability : Decomposition observed above 150°C; recommend storage at 2–8°C in inert atmospheres .
- Hydrolytic sensitivity : Boc groups are labile under acidic conditions (e.g., TFA); stability tests in polar solvents (e.g., DMSO, MeOH) show no degradation at room temperature for 24 hours .
Advanced Research Questions
Q. What computational strategies are used to model the spirocyclic core’s conformational flexibility and predict reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate strain energy in the azaspiro[2.4]heptane system .
- Molecular Dynamics (MD) : Simulate solvent effects on ring puckering and hydrogen-bonding interactions with the carbamate group .
- Docking studies : Predict binding modes in biological targets (e.g., enzymes), leveraging crystallographic data from SHELX-refined structures .
Q. How can researchers resolve contradictions in spectroscopic data for diastereomeric byproducts during synthesis?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiate diastereomers via cross-peak patterns in sp3-hybridized regions .
- Chiral derivatization : Use Mosher’s acid or similar reagents to assign absolute configuration .
- Crystallographic validation : Single-crystal X-ray analysis to unambiguously resolve structural ambiguities .
Q. What strategies optimize the scalability of enantioselective synthesis while minimizing racemization?
- Methodological Answer :
- Flow chemistry : Continuous processing to control reaction kinetics and reduce intermediate degradation .
- Enzyme-mediated resolution : Lipase-catalyzed kinetic resolution for large-scale enantiomer separation .
- In situ monitoring : Real-time HPLC or FTIR to detect racemization during Boc deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
